molecular formula C25H38N2O B14265485 2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine CAS No. 138555-98-3

2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine

Cat. No.: B14265485
CAS No.: 138555-98-3
M. Wt: 382.6 g/mol
InChI Key: REIZZCABJKCCHJ-UHFFFAOYSA-N
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Description

2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in various chemical and biological applications. This particular compound is characterized by its unique structure, which includes a hexylphenyl group and a methyloctyl ether group attached to the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine typically involves the reaction of 4-hexylphenylhydrazine with 6-methyloctyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-hexylphenyl)-6-methyl-4-quinolinecarboxylate
  • 2-(4-Methylphenyl)-2-oxoethyl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate

Uniqueness

2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a hexylphenyl group and a methyloctyl ether group attached to the pyrazine ring sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

138555-98-3

Molecular Formula

C25H38N2O

Molecular Weight

382.6 g/mol

IUPAC Name

2-(4-hexylphenyl)-5-(6-methyloctoxy)pyrazine

InChI

InChI=1S/C25H38N2O/c1-4-6-7-10-13-22-14-16-23(17-15-22)24-19-27-25(20-26-24)28-18-11-8-9-12-21(3)5-2/h14-17,19-21H,4-13,18H2,1-3H3

InChI Key

REIZZCABJKCCHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=CN=C(C=N2)OCCCCCC(C)CC

Origin of Product

United States

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